SB 271046

描述

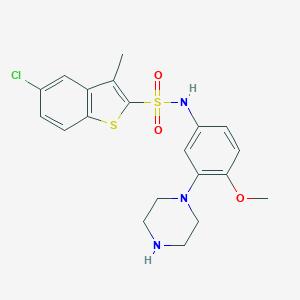

Structure

3D Structure

属性

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQRDBFWSXQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026006 | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-20-9 | |

| Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-271046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-271046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of SB 271046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 271046 is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling effects, and physiological consequences. The information presented is collated from preclinical studies and is intended to serve as a technical resource for professionals in the fields of neuroscience and drug development.

Primary Pharmacological Target: The 5-HT6 Receptor

The principal mechanism of action of this compound is its high-affinity binding to and subsequent blockade of the 5-HT6 receptor.[1][2] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), with prominent localization in brain regions associated with cognition, learning, and memory, such as the cortex and hippocampus.[3]

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT6 receptor across different species. Radioligand binding studies have demonstrated its potent displacement of specific radioligands from human, rat, and pig 5-HT6 receptors.[1][2] Importantly, this compound displays a high degree of selectivity, with over 200-fold greater affinity for the 5-HT6 receptor compared to a wide panel of other receptors, ion channels, and enzymes.[1][2]

Table 1: Binding Affinity (pKi) of this compound for 5-HT6 Receptors

| Receptor Origin | Radioligand | pKi (mean ± SEM) |

| Human (recombinant, HeLa cells) | [3H]-LSD | 8.92 ± 0.04 |

| Human (recombinant, HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 |

| Human (caudate putamen) | [125I]-SB-258585 | 8.81 ± 0.1 |

| Rat (striatum) | [125I]-SB-258585 | 9.02 ± 0.14 |

| Pig (striatum) | [125I]-SB-258585 | 8.55 ± 0.1 |

Molecular Mechanism: Competitive Antagonism

This compound functions as a competitive antagonist at the 5-HT6 receptor.[1] In functional assays, it has been shown to inhibit the signaling cascade initiated by the endogenous ligand, serotonin (5-HT). The 5-HT6 receptor is constitutively coupled to the Gs alpha subunit of the G-protein complex, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This compound blocks this 5-HT-induced stimulation of adenylyl cyclase activity in a surmountable manner, with a pA2 of 8.71, which is in close agreement with its binding affinity.[1][2] This indicates a direct competitive interaction at the receptor binding site.

Figure 1: 5-HT6 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Neurochemical Effects: Modulation of Neurotransmitter Systems

The antagonistic action of this compound at the 5-HT6 receptor leads to downstream modulation of various neurotransmitter systems, which is believed to underlie its physiological effects.

Enhancement of Excitatory Neurotransmission

In vivo microdialysis studies in rats have demonstrated that administration of this compound selectively increases extracellular levels of the excitatory amino acid glutamate (B1630785) in the frontal cortex and dorsal hippocampus.[4] Specifically, a three-fold increase in the frontal cortex and a two-fold increase in the dorsal hippocampus were observed.[4] This effect was attenuated by tetrodotoxin, indicating its dependence on neuronal activity.[4] In contrast, this compound did not alter the basal levels of dopamine, norepinephrine, or serotonin in these brain regions, nor did it affect excitatory neurotransmission in the striatum or nucleus accumbens.[4]

Cholinergic System Modulation

Blockade of 5-HT6 receptors by this compound has been shown to enhance the release of acetylcholine.[5] This modulation of the cholinergic system is thought to contribute to the pro-cognitive effects observed with 5-HT6 receptor antagonists.[5]

In Vivo Pharmacological Effects

The molecular and neurochemical actions of this compound translate into observable physiological effects in animal models.

Anticonvulsant Activity

This compound has demonstrated potent and long-lasting anticonvulsant activity in the rat maximal electroshock seizure threshold (MEST) test.[1][2] A minimum effective oral dose of ≤0.1 mg/kg was observed, with the maximum effect occurring 4 hours post-administration.[2] The anticonvulsant activity correlated well with the blood and brain concentrations of the compound.[1][2] This effect is believed to be mediated through the blockade of 5-HT6 receptors.[1]

Table 2: In Vivo Anticonvulsant Activity of this compound in the Rat MEST Test

| Parameter | Value |

| Minimum Effective Dose (p.o.) | ≤0.1 mg/kg |

| Time to Maximum Effect | 4 hours |

| EC50 (Blood Concentration) | 0.16 µM |

| Brain Concentration at Cmax | 0.01-0.04 µM |

Pro-cognitive Effects

Preclinical studies suggest that this compound possesses cognition-enhancing properties.[3][5] It has been shown to improve performance in various animal models of learning and memory.[5] These pro-cognitive effects are thought to be a consequence of the enhanced glutamatergic and cholinergic neurotransmission.[4][5]

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

-

Methodology:

-

Membrane preparations from HeLa cells recombinantly expressing the human 5-HT6 receptor, or from native brain tissues (human caudate putamen, rat and pig striatum), are used.[1][2]

-

Membranes are incubated with a specific radioligand (e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of this compound.[1][2]

-

Following incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Functional Adenylyl Cyclase Assay

-

Objective: To determine the functional antagonist activity (pA2) of this compound.

-

Methodology:

-

Whole cells (e.g., HeLa cells) expressing the human 5-HT6 receptor are used.[1]

-

Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of the agonist, serotonin (5-HT).[1]

-

The reaction is stopped, and the cells are lysed.

-

The amount of cAMP produced is measured using a suitable assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

The ability of this compound to inhibit the 5-HT-induced increase in cAMP is quantified.

-

A Schild plot analysis is performed to determine the pA2 value, which is a measure of the antagonist's potency.[1]

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving animals.

-

Methodology:

-

A microdialysis probe is surgically implanted into a specific brain region (e.g., frontal cortex or hippocampus) of a rat.[4]

-

The animal is allowed to recover from surgery.

-

On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals.

-

This compound is administered to the animal.

-

The concentrations of neurotransmitters (e.g., glutamate, dopamine, serotonin) in the dialysate samples are analyzed using high-performance liquid chromatography (HPLC).[4]

-

Conclusion

This compound is a highly potent and selective competitive antagonist of the 5-HT6 receptor. Its mechanism of action involves the blockade of 5-HT-mediated adenylyl cyclase activation, leading to the modulation of downstream neurotransmitter systems, including an enhancement of glutamatergic and cholinergic signaling. These actions are believed to be the foundation for its observed anticonvulsant and pro-cognitive effects in preclinical models. The well-characterized pharmacological profile of this compound makes it a valuable tool for investigating the physiological roles of the 5-HT6 receptor and a promising lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB 271046: A Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 271046, chemically identified as 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide, is a potent and selective antagonist of the 5-HT6 serotonin (B10506) receptor.[1][2] Since its development, it has become an invaluable pharmacological tool for investigating the central functions of the 5-HT6 receptor.[3] This receptor subtype is expressed almost exclusively in the central nervous system, with high densities in regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[4] Consequently, 5-HT6 receptor antagonists like this compound are of significant interest for their potential therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia.[2][4] This guide provides a detailed overview of the binding characteristics, functional antagonism, in vivo pharmacology, and mechanistic insights of this compound.

Binding Profile and Selectivity

This compound exhibits high affinity for the 5-HT6 receptor across multiple species. Its binding potency has been characterized using various radioligands in both recombinant and native tissue preparations.

Data Presentation: Binding Affinity of this compound

| Receptor Source | Radioligand | pKi | Ki (nM) | Reference |

| Human 5-HT6 (recombinant, HeLa cells) | [³H]-LSD | 8.92 ± 0.04 | 1.20 | [1][5] |

| Human 5-HT6 (recombinant, HeLa cells) | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | 0.81 | [1][5] |

| Human Caudate Putamen (native) | [¹²⁵I]-SB-258585 | 8.81 ± 0.1 | 1.55 | [1] |

| Rat Striatum (native) | [¹²⁵I]-SB-258585 | 9.02 ± 0.14 | 0.95 | [1][5] |

| Pig Striatum (native) | [¹²⁵I]-SB-258585 | 8.55 ± 0.1 | 2.82 | [1] |

Selectivity Profile

A key feature of this compound is its high selectivity for the 5-HT6 receptor. It demonstrates over 200-fold greater affinity for the 5-HT6 receptor compared to a comprehensive panel of 55 other receptors, enzymes, and ion channels, including other serotonin receptor subtypes.[1][3]

| Receptor Subtype | pKi |

| 5-HT6 | 8.92 - 9.09 |

| 5-HT1A | 6.35 |

| 5-HT1B | 6.05 |

| 5-HT1D | 6.55 |

| 5-HT2A | 5.62 |

| 5-HT2B | 5.41 |

| 5-HT2C | 5.73 |

| 5-HT7 | 5.39 |

| Dopamine D2 | 5.55 |

| Dopamine D3 | 6.27 |

| Adrenergic α1B | 5.76 |

Data compiled from references[1][6].

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT6 receptor.

1. Materials:

-

Receptor Source: Membranes from HeLa or HEK293 cells stably expressing the human 5-HT6 receptor, or homogenized brain tissue (e.g., rat striatum).[1][5]

-

Radioligand: [³H]-LSD (final concentration ~1-2 nM) or [¹²⁵I]-SB-258585 (final concentration ~1 nM).[1]

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[5]

-

Non-specific Binding (NSB) Control: 10 µM Methiothepin.[5]

-

Test Compound: this compound or other investigational compounds, serially diluted.

-

Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, filtration manifold, and a scintillation counter.[5]

2. Membrane Preparation:

-

Thaw frozen cell pellets or brain tissue on ice.

-

Homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., Bradford assay). Dilute to a final concentration of 10-20 µg of protein per well.[5]

3. Assay Procedure:

-

In a 96-well plate, set up triplicate wells for Total Binding (buffer + radioligand + membranes), Non-specific Binding (NSB control + radioligand + membranes), and Competition Binding (test compound at various concentrations + radioligand + membranes).[5]

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from the total and competition binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

References

- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SB-271046 - Wikipedia [en.wikipedia.org]

- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound hydrochloride | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

For researchers, scientists, and drug development professionals, SB 271046 stands as a pivotal tool in the exploration of the 5-HT6 receptor's role in cognitive function and neurological disorders. This potent, selective, and orally active antagonist has been instrumental in elucidating the therapeutic promise of targeting this specific serotonin (B10506) receptor subtype.

This technical guide delves into the core primary research applications of this compound, presenting a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its utilization in a research setting.

Core Research Applications

The primary research applications of this compound have centered on its utility as a selective antagonist of the 5-HT6 receptor. This has positioned it as a valuable pharmacological tool for investigating the physiological functions of this receptor in the central nervous system. Key areas of investigation include:

-

Cognitive Enhancement: A significant body of research has explored the potential of this compound to improve cognitive function.[1] Studies have shown that by blocking 5-HT6 receptors, this compound can enhance excitatory neurotransmission in brain regions critical for learning and memory, such as the frontal cortex and hippocampus.[2] This has led to its investigation as a potential therapeutic agent for cognitive deficits observed in conditions like Alzheimer's disease.[1][3][4]

-

Anticonvulsant Activity: Research has demonstrated that this compound exhibits anticonvulsant properties.[5][6] It has been shown to increase the seizure threshold in animal models, suggesting a role for the 5-HT6 receptor in the regulation of seizure activity.[5][7]

-

Schizophrenia Research: The high affinity of several atypical antipsychotics for the 5-HT6 receptor has prompted investigation into the potential of selective antagonists like this compound in models of schizophrenia.[8] While research has shown some positive effects in specific models of the positive symptoms, its efficacy as a standalone antipsychotic is not strongly supported.[8]

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at the 5-HT6 receptor.[5][7] The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP).[5] By binding to the receptor without activating it, this compound blocks the downstream signaling cascade initiated by 5-HT.[5]

Furthermore, antagonism of 5-HT6 receptors has been shown to modulate the release of other neurotransmitters. Notably, this compound has been found to increase extracellular levels of glutamate (B1630785) and aspartate in the frontal cortex.[1][9] This enhancement of excitatory neurotransmission is believed to be a key mechanism underlying its pro-cognitive effects.[2] The blockade of 5-HT6 receptors can also lead to an increase in cholinergic neurotransmission, which is another critical pathway for cognitive function.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (pKi)

| Radioligand | Receptor/Tissue | Species | pKi (mean ± SEM) |

| [³H]-LSD | Human recombinant 5-HT6 | Human | 8.92 ± 0.04 |

| [¹²⁵I]-SB-258585 | Human recombinant 5-HT6 | Human | 9.09 ± 0.07 |

| [¹²⁵I]-SB-258585 | Caudate Putamen | Human | 8.81 ± 0.1 |

| [¹²⁵I]-SB-258585 | Striatum | Rat | 9.02 ± 0.14 |

| [¹²⁵I]-SB-258585 | Striatum | Pig | 8.55 ± 0.1 |

Data compiled from Routledge et al., 2000.[5][7]

Table 2: In Vitro Functional Antagonism (pA2)

| Assay | Receptor | Species | pA2 (mean ± SEM) |

| 5-HT-induced Adenylyl Cyclase Stimulation | Human recombinant 5-HT6 | Human | 8.71 ± 0.3 |

Data from Routledge et al., 2000.[5][7]

Table 3: In Vivo Anticonvulsant Activity

| Animal Model | Parameter | Value |

| Rat Maximal Electroshock Seizure Threshold (MEST) | Minimum Effective Dose (p.o.) | ≤0.1 mg/kg |

| Rat Maximal Electroshock Seizure Threshold (MEST) | Blood EC50 | 0.16 μM |

| Rat Maximal Electroshock Seizure Threshold (MEST) | Brain Concentration at Cmax | 0.01–0.04 μM |

Data compiled from Routledge et al., 2000.[5][7]

Table 4: In Vivo Neurochemical Effects

| Brain Region | Neurotransmitter | Effect |

| Frontal Cortex | Glutamate | 3-fold increase |

| Dorsal Hippocampus | Glutamate | 2-fold increase |

| Frontal Cortex | Aspartate | Significant increase |

| Striatum, Frontal Cortex, Dorsal Hippocampus, Nucleus Accumbens | Dopamine, Norepinephrine, 5-HT | No change |

Data from Dawson et al., 2001 and Dawson et al., 2000.[2][9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the 5-HT6 receptor (e.g., from HeLa cells or brain tissue).[5]

-

Radioligand (e.g., [³H]-LSD or [¹²⁵I]-SB-258585).[5]

-

This compound at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Non-specific binding control (e.g., 10 µM 5-HT).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

Objective: To determine the functional antagonist activity (pA2) of this compound at the 5-HT6 receptor.

Materials:

-

Cell membranes from cells expressing the 5-HT6 receptor.[5]

-

5-HT at various concentrations.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP, GTP, MgCl₂, and a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

-

Prepare a series of dilutions of 5-HT and this compound.

-

Pre-incubate the cell membranes with different concentrations of this compound or vehicle.

-

Initiate the adenylyl cyclase reaction by adding a range of concentrations of 5-HT.

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set duration (e.g., 15 minutes).

-

Terminate the reaction (e.g., by boiling).

-

Measure the amount of cAMP produced using a suitable detection kit.

-

Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value for this compound, which quantifies its competitive antagonism.[5]

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

-

This compound.

-

Freely moving rats with surgically implanted microdialysis probes in the target brain region (e.g., frontal cortex, hippocampus).[2][9]

-

Microdialysis pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., electrochemical or fluorescence) for neurotransmitter analysis.

Procedure:

-

Acclimatize the rats to the experimental setup.

-

Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., subcutaneously or intraperitoneally).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of neurotransmitters (e.g., glutamate, dopamine, serotonin) in the dialysate samples using HPLC.

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Visualizations

Signaling Pathway of the 5-HT6 Receptor and the Antagonistic Action of this compound

Caption: 5-HT6 receptor signaling and this compound antagonism.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Experimental Workflow for In Vivo Microdialysis

References

- 1. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of SB 271046 on Glutamate and Aspartate Neurotransmission: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of SB 271046, a selective 5-HT6 receptor antagonist, on the extracellular levels of the excitatory amino acid neurotransmitters, glutamate (B1630785) and aspartate. The data presented herein is collated from preclinical in vivo studies and is intended to inform researchers and professionals in the fields of neuroscience and drug development.

Core Findings: Enhanced Excitatory Neurotransmission in Key Brain Regions

In vivo microdialysis studies in freely moving rats have demonstrated that systemic administration of this compound leads to a significant and region-specific increase in extracellular glutamate and aspartate levels. This effect points towards a modulatory role of the 5-HT6 receptor in excitatory neurotransmission.

Quantitative Analysis of Neurotransmitter Level Changes

The administration of this compound (10 mg/kg, s.c.) has been shown to produce a marked increase in both glutamate and aspartate concentrations in the frontal cortex.[1] Another study reported a similar threefold increase in glutamate in the frontal cortex and a twofold increase in the dorsal hippocampus.[2] Notably, these effects were not observed in the striatum or nucleus accumbens, suggesting a targeted mechanism of action.[1][2] Furthermore, this compound did not alter the basal levels of other key neurotransmitters such as serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and noradrenaline (NA) in the studied brain regions.[1]

The table below summarizes the quantitative data on the effects of this compound on glutamate and aspartate levels.

| Brain Region | Neurotransmitter | Dosage of this compound | Maximum Increase (Mean ± SEM) | Reference |

| Frontal Cortex | Glutamate | 10 mg/kg, s.c. | 375.4 ± 82.3% of pre-injection values | [1] |

| Frontal Cortex | Aspartate | 10 mg/kg, s.c. | 215.3 ± 62.1% of pre-injection values | [1] |

| Frontal Cortex | Glutamate | Not specified | 3-fold increase | [2] |

| Dorsal Hippocampus | Glutamate | Not specified | 2-fold increase | [2] |

| Striatum | Glutamate & Aspartate | 10 mg/kg, s.c. | No significant change | [1] |

| Nucleus Accumbens | Glutamate | Not specified | No significant change | [2] |

Detailed Experimental Protocols

The following section outlines the methodologies employed in the key studies that form the basis of our understanding of this compound's effects on excitatory amino acid neurotransmission.

In Vivo Microdialysis in Freely Moving Rats

Objective: To measure extracellular levels of glutamate and aspartate in specific brain regions following the administration of this compound.

Animal Model: Male Sprague-Dawley rats were used in these studies.[1][2] Animals were housed under standard laboratory conditions with free access to food and water.

Surgical Procedure:

-

Rats were anesthetized using a suitable anesthetic agent.

-

Guide cannulae for microdialysis probes were stereotaxically implanted, targeting the frontal cortex, striatum, dorsal hippocampus, or nucleus accumbens.

-

The cannulae were secured to the skull with dental cement.

-

Animals were allowed a post-operative recovery period of at least 48 hours.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe was inserted into the guide cannula.

-

The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

-

After a stabilization period to obtain a baseline, dialysate samples were collected at regular intervals (e.g., every 20 minutes).

-

This compound (10 mg/kg) or vehicle was administered subcutaneously (s.c.).[1]

-

Dialysate collection continued for a specified period post-administration to monitor changes in neurotransmitter levels.

Neurochemical Analysis:

-

The collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) coupled with a suitable detection method (e.g., fluorescence or mass spectrometry) to quantify the concentrations of glutamate and aspartate.

Control Experiments: To ascertain the neuronal origin of the observed increase in glutamate and aspartate, the sodium channel blocker tetrodotoxin (B1210768) (TTX) was infused through the microdialysis probe. The complete attenuation of the this compound-induced effect by TTX confirmed its dependence on neuronal activity.[1][2] In one study, the muscarinic antagonist atropine (B194438) was also tested and found to have no effect on the this compound-induced increase in glutamate, suggesting the effect is not mediated by muscarinic cholinergic receptors.[2]

Visualizing the Molecular and Experimental Framework

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow.

References

- 1. In vivo effects of the 5-HT(6) antagonist SB-271046 on striatal and frontal cortex extracellular concentrations of noradrenaline, dopamine, 5-HT, glutamate and aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-271046 in Cognitive Enhancement Research: A Technical Guide

An Important Clarification on the Mechanism of Action of SB-271046

Preliminary investigation into the role of SB-271046 in cognitive enhancement has revealed a critical discrepancy with the initial query. The compound SB-271046 is not a dopamine (B1211576) D3 receptor antagonist. Instead, the scientific literature consistently and overwhelmingly identifies SB-271046 as a potent and selective 5-HT6 receptor antagonist [1][2][3]. Its pro-cognitive effects are primarily attributed to its interaction with the serotonergic system, which in turn modulates other neurotransmitter systems, including the glutamatergic and cholinergic systems, known to be crucial for learning and memory[4][5][6].

This technical guide will, therefore, proceed by first detailing the established role of SB-271046 as a 5-HT6 receptor antagonist in cognitive enhancement research. Subsequently, to address the user's interest in dopamine D3 receptor antagonism, a separate section will provide a detailed overview of the role of selective dopamine D3 receptor antagonists in cognitive enhancement, using a representative compound from this class.

Part 1: SB-271046 as a 5-HT6 Receptor Antagonist

Introduction

SB-271046, chemically known as 5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide, is a well-characterized pharmacological tool used in neuroscience research[7]. It exhibits high affinity and selectivity for the 5-HT6 serotonin (B10506) receptor[1][2]. These receptors are almost exclusively expressed in the central nervous system, with high densities in brain regions implicated in cognitive functions, such as the hippocampus, prefrontal cortex, and striatum[6]. The blockade of 5-HT6 receptors by antagonists like SB-271046 has been shown to enhance cognitive performance in a variety of preclinical models, suggesting a therapeutic potential for conditions associated with cognitive deficits, such as Alzheimer's disease and schizophrenia[5][6][8][9].

Mechanism of Action and Signaling Pathways

The pro-cognitive effects of SB-271046 are believed to be mediated through the modulation of multiple neurotransmitter systems secondary to 5-HT6 receptor blockade. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, SB-271046 prevents this signaling cascade.

The downstream effects of 5-HT6 receptor antagonism are complex and not fully elucidated, but are thought to involve the enhancement of cholinergic and glutamatergic neurotransmission, both of which are critical for learning and memory[6].

Preclinical Efficacy in Cognitive Models

SB-271046 has demonstrated efficacy in various animal models of cognitive impairment. These studies provide quantitative evidence for its pro-cognitive effects.

| Cognitive Domain | Animal Model | Treatment Regimen | Key Findings | Reference |

| Memory Consolidation | Passive Avoidance Task (Scopolamine-induced amnesia) | 3-20 mg/kg, p.o. | Dose-dependently reversed scopolamine-induced amnesia. | [7][10] |

| Spatial Learning & Memory | Morris Water Maze (Aged rats) | 10 or 20 mg/kg/day for 40 days, p.o. | Improved acquisition and recall of the platform location. | [7][10] |

| Spatial Memory Retention | Morris Water Maze (Adult rats) | 10 mg/kg, p.o. | Significantly improved retention when tested 7 days after training. | [11] |

| Neurotransmitter Modulation | In vivo Microdialysis (Freely moving rats) | 10 mg/kg, i.p. | Increased extracellular glutamate (B1630785) levels in the frontal cortex and hippocampus. No change in dopamine, norepinephrine, or serotonin levels. | [4][12] |

Experimental Protocols

-

Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. The pool is located in a room with various distal visual cues.

-

Procedure:

-

Acquisition Phase: Rats are trained to find the hidden platform over several consecutive days (e.g., 4-5 days), with multiple trials per day (e.g., 4 trials). The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial (Retention Test): The platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.

-

-

SB-271046 Administration: In the study with aged rats, SB-271046 was administered orally once daily for 40 days[7][10]. In the retention study, it was administered prior to the training sessions[11].

-

Surgical Preparation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Procedure:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

-

-

SB-271046 Administration: SB-271046 is administered systemically (e.g., intraperitoneally), and changes in neurotransmitter levels are monitored over time[4].

Part 2: Dopamine D3 Receptor Antagonism in Cognitive Enhancement

While SB-271046 is not a D3 antagonist, this class of compounds is indeed a subject of significant interest in cognitive enhancement research. The dopamine D3 receptor has a high affinity for dopamine and is predominantly located in limbic brain regions associated with cognition, motivation, and emotion[13][14].

The Rationale for D3 Receptor Antagonism

Excessive D3 receptor stimulation has been hypothesized to contribute to cognitive deficits in neuropsychiatric disorders[15]. Therefore, blocking these receptors with selective antagonists is proposed as a therapeutic strategy to improve cognitive functions such as memory, attention, and executive function[13][14][16]. The pro-cognitive effects of D3 receptor antagonists are thought to be mediated by the disinhibition of dopamine release in cortical regions and the modulation of other neurotransmitter systems, including acetylcholine[14][16].

Signaling Pathways of the Dopamine D3 Receptor

The D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o class of G-proteins. Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels[17][18]. This is in contrast to the Gs-coupled 5-HT6 receptor. D3 receptor signaling can also involve other pathways, such as the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways[17][19].

Preclinical Evidence for Cognitive Enhancement

Numerous selective D3 receptor antagonists have been evaluated in preclinical models, demonstrating their potential as cognitive enhancers.

| Cognitive Domain | Animal Model | Representative D3 Antagonist | Key Findings | Reference |

| Social Recognition | Social Recognition Test (Rats) | Various selective D3 antagonists | Reversed age- and scopolamine-induced deficits in social recognition memory. | [13] |

| Working Memory | T-maze (Rats) | Various selective D3 antagonists | Improved performance in tasks assessing spatial working memory. | [14] |

| Executive Function | Novel Object Recognition (Rats) | Various selective D3 antagonists | Reversed cognitive deficits induced by NMDA receptor antagonists like PCP or MK-801. | [13][15] |

Experimental Protocol: Novel Object Recognition (NOR) Test

-

Apparatus: An open-field arena. A set of two identical objects and one novel object are required.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for a period of time to acclimate.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded. A preference for exploring the novel object indicates successful recognition memory.

-

-

D3 Antagonist Administration: The compound is typically administered before the training phase to assess its effect on memory acquisition and consolidation.

Conclusion

Separately, the antagonism of dopamine D3 receptors represents another promising avenue for cognitive enhancement. Selective D3 receptor antagonists have shown efficacy in various preclinical models, particularly in domains of recognition memory, working memory, and executive function. The distinct signaling pathways and neuroanatomical distribution of D3 receptors compared to 5-HT6 receptors offer a different, yet complementary, approach to modulating the complex neural circuits underlying cognition.

Future research will likely continue to explore the therapeutic potential of both 5-HT6 and D3 receptor antagonists, both as monotherapies and potentially in combination, for the treatment of cognitive impairments in a range of neurological and psychiatric conditions.

References

- 1. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-HT(6) receptor antagonist SB-271046 reverses scopolamine-disrupted consolidation of a passive avoidance task and ameliorates spatial task deficits in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The potential role of dopamine D₃ receptor neurotransmission in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP [pubmed.ncbi.nlm.nih.gov]

- 19. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

Investigating SB 271046 in Models of Alzheimer's Disease: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a severe decline in cognitive function, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] While the amyloid cascade hypothesis has long been a central focus of research, there is a growing understanding that dysfunction in multiple neurotransmitter systems, including the serotonergic system, plays a crucial role in the cognitive and behavioral symptoms of the disease.[1][4] One promising target within this system is the 5-hydroxytryptamine-6 (5-HT6) receptor, which is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory such as the hippocampus and cortex.[5][6]

SB 271046 is a potent and selective 5-HT6 receptor antagonist that has been investigated for its potential as a cognitive enhancer in the context of Alzheimer's disease.[7][8] This technical guide provides an in-depth overview of the preclinical investigation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and experimental workflows.

Mechanism of Action

This compound exerts its effects by competitively blocking the 5-HT6 receptor.[9] The 5-HT6 receptor is coupled to the Gs protein and stimulates adenylyl cyclase activity. By antagonizing this receptor, this compound is thought to modulate the activity of multiple neurotransmitter systems. Preclinical studies have shown that blockade of 5-HT6 receptors can lead to an enhancement of cholinergic and glutamatergic neurotransmission.[1][10] Specifically, administration of this compound has been shown to increase extracellular levels of glutamate (B1630785) in the hippocampus and frontal cortex.[7][10] This modulation of excitatory neurotransmission is a key mechanism believed to underlie the pro-cognitive effects of 5-HT6 receptor antagonists.[10]

Preclinical Evidence

The therapeutic potential of this compound in Alzheimer's disease has been primarily evaluated in preclinical animal models. These studies have demonstrated its ability to improve cognitive performance in various learning and memory paradigms. For instance, this compound has been shown to enhance acquisition and consolidation in the Morris water maze task in aged rats, suggesting its potential to ameliorate age-related cognitive decline.[7][11] Furthermore, it has shown efficacy in models of cognitive impairment induced by cholinergic or glutamatergic deficits.[11] Interestingly, the cognitive-enhancing effects of this compound can be augmented when used in combination with an acetylcholinesterase inhibitor, such as galantamine, suggesting a potential synergistic effect for treating cognitive dysfunction in diseases like Alzheimer's.[11]

Data Presentation

In Vitro Binding Affinity and Functional Antagonism of this compound

| Receptor/Assay | Species | Radioligand/Agonist | pKi / pA2 (Mean ± SEM) | Reference |

| 5-HT6 Receptor | Human (HeLa cells) | [3H]-LSD | 8.92 ± 0.04 | [9] |

| 5-HT6 Receptor | Human (HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 | [9] |

| 5-HT6 Receptor | Human (Caudate Putamen) | [125I]-SB-258585 | 8.81 ± 0.1 | [9] |

| 5-HT6 Receptor | Rat (Striatum) | [125I]-SB-258585 | 9.02 ± 0.14 | [9] |

| 5-HT6 Receptor | Pig (Striatum) | [125I]-SB-258585 | 8.55 ± 0.1 | [9] |

| Adenylyl Cyclase Assay | Human (HeLa cells) | 5-HT | 8.71 ± 0.3 | [9] |

In Vivo Neurochemical Effects of this compound in Rats

| Brain Region | Neurotransmitter | Effect | Fold Increase | Reference |

| Frontal Cortex | Glutamate | Increase | 3-fold | [10] |

| Dorsal Hippocampus | Glutamate | Increase | 2-fold | [10] |

| Striatum | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |

| Frontal Cortex | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |

| Dorsal Hippocampus | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |

| Nucleus Accumbens | Dopamine, Norepinephrine, 5-HT | No change | N/A | [10] |

Behavioral Effects of this compound in Rodent Models

| Animal Model | Task | Treatment Regimen | Key Finding | Reference |

| Aged Rats | Morris Water Maze | N/A | Improved acquisition and consolidation | [7] |

| Unimpaired Rats | Morris Water Maze | Subchronic | Improved acquisition | [11] |

| Unimpaired Rats | Morris Water Maze | Acute | Improved retention | [11] |

| Scopolamine-induced deficit | Morris Water Maze | Acute or Subchronic | No reversal of learning deficits | [11] |

| MK-801-induced deficit | Morris Water Maze | Acute | Reversal of learning impairment | [11] |

| Scopolamine (B1681570) or MK-801 deficit | Morris Water Maze | Combination with galantamine | Reversal of learning impairments | [11] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding studies are conducted to determine the affinity of a compound for a specific receptor. For this compound, these assays were performed using membranes from HeLa cells recombinantly expressing human 5-HT6 receptors, as well as from native brain tissues (human caudate putamen, rat and pig striatum).[9] The general protocol involves incubating the cell membranes with a radiolabeled ligand (e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of the unlabeled competitor compound (this compound).[9] After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a scintillation counter. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

To assess the functional antagonist activity of this compound, its ability to inhibit 5-HT-induced stimulation of adenylyl cyclase is measured.[9] In these experiments, membranes from HeLa cells expressing the human 5-HT6 receptor are incubated with ATP, a phosphodiesterase inhibitor, and varying concentrations of 5-HT in the presence or absence of different concentrations of this compound.[9] The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a suitable assay, such as a radioimmunoassay. The data is used to generate concentration-response curves for 5-HT, and the antagonist effect of this compound is determined by the rightward shift of these curves. A Schild plot analysis can then be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[9]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain of freely moving animals. To evaluate the effect of this compound on neurotransmitter release, a microdialysis probe is surgically implanted into a specific brain region of interest (e.g., frontal cortex, hippocampus) in a rat.[10] Following a recovery period, the probe is perfused with an artificial cerebrospinal fluid, and samples of the dialysate are collected at regular intervals. After establishing a baseline, this compound is administered, and dialysate collection continues. The concentrations of neurotransmitters such as glutamate, dopamine, norepinephrine, and serotonin (B10506) in the dialysate samples are then quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[10]

Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[11] The apparatus consists of a large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Animals are trained over several days to find the hidden platform using distal spatial cues in the room. Learning is assessed by measuring the escape latency (time to find the platform) and the path length. Memory is typically tested in a probe trial where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured. To test the effects of this compound, the drug is administered before the training sessions (for acquisition) or before the probe trial (for memory retention).[11] In deficit models, a substance like scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) is administered to induce cognitive impairment before testing the therapeutic effect of this compound.[11]

Mandatory Visualizations

Caption: Proposed signaling pathway for this compound action.

Caption: Preclinical evaluation workflow for this compound.

Caption: Logic of 5-HT6 antagonism for cognitive enhancement.

Discussion and Future Directions

The preclinical data for this compound provides a strong rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. Its ability to selectively modulate excitatory neurotransmission in brain regions critical for cognition is a key finding.[10] However, it is important to note that while this compound has shown promise in animal models, the translation of these findings to clinical efficacy in humans remains a significant challenge in Alzheimer's drug development.[12][13]

Future research should focus on several key areas. Firstly, further investigation into the effects of this compound on the core pathologies of Alzheimer's disease, namely amyloid-beta and tau, is warranted. While the primary mechanism appears to be symptomatic improvement through neurotransmitter modulation, any potential disease-modifying effects would be highly significant. Secondly, the promising results from combination therapy with an acetylcholinesterase inhibitor suggest that a multi-target approach could be beneficial.[11] Clinical trials evaluating this compound or other 5-HT6 receptor antagonists as adjunct therapies to existing Alzheimer's treatments are a logical next step.[14][15] Finally, the development of biomarkers to identify patient populations most likely to respond to 5-HT6 receptor antagonism could help in the design of more targeted and successful clinical trials.

Conclusion

This compound is a potent and selective 5-HT6 receptor antagonist that has demonstrated pro-cognitive effects in a range of preclinical models relevant to Alzheimer's disease. Its mechanism of action, centered on the enhancement of glutamatergic and cholinergic neurotransmission, addresses a key neurochemical deficit associated with the disease. While the journey from preclinical promise to clinical reality is fraught with challenges, the investigation of this compound and the broader class of 5-HT6 receptor antagonists represents a valuable and promising avenue in the ongoing search for effective treatments for Alzheimer's disease.

References

- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transgenic Mouse Models of Alzheimer's Disease - Ace Therapeutics [acetherapeutics.com]

- 3. The Role of Tau Pathology in Alzheimer’s Disease and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress [ouci.dntb.gov.ua]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alzheimer's Disease: Steps towards more translational research models | Taconic Biosciences [taconic.com]

- 14. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]

SB 271046: A Technical Guide to its Potential in Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB 271046, a potent and selective 5-HT6 receptor antagonist, and its potential applications in schizophrenia research. This document synthesizes key preclinical findings, outlines detailed experimental methodologies, and presents quantitative data to facilitate further investigation into this compound and the broader class of 5-HT6 receptor antagonists.

Introduction: The Rationale for 5-HT6 Receptor Antagonism in Schizophrenia

The serotonin (B10506) 6 (5-HT6) receptor has emerged as a promising therapeutic target for cognitive deficits associated with schizophrenia.[1][2] Several atypical antipsychotics, such as clozapine (B1669256) and olanzapine, exhibit high affinity for the 5-HT6 receptor, suggesting its role in their therapeutic effects.[3][4][5] The 5-HT6 receptor is primarily expressed in brain regions critical for cognition, including the cortex, hippocampus, and striatum.[1] Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate (B1630785), which are implicated in the cognitive impairments of schizophrenia.[2][6] this compound [5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide] is a selective antagonist at the 5-HT6 receptor and has been a key tool in elucidating the therapeutic potential of targeting this receptor.[3][4][7]

Quantitative Pharmacological Profile of this compound

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its pharmacological properties.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor/Tissue | Radioligand | pKi (mean ± SEM) | Selectivity vs. other 5-HT receptors | Reference |

| Human recombinant 5-HT6 | [³H]-LSD | 8.92 ± 0.04 | >200-fold | [5] |

| Human recombinant 5-HT6 | [¹²⁵I]-SB-258585 | 9.09 ± 0.07 | >200-fold | [5] |

| Human caudate putamen | [¹²⁵I]-SB-258585 | 8.81 ± 0.1 | Not specified | [5] |

| Rat striatum | [¹²⁵I]-SB-258585 | 9.02 ± 0.14 | Not specified | [5] |

| Pig striatum | [¹²⁵I]-SB-258585 | 8.55 ± 0.1 | Not specified | [5] |

Table 2: Functional Activity of this compound

| Assay | Preparation | Parameter | Value (mean ± SEM) | Reference |

| 5-HT-stimulated adenylyl cyclase activity | Human recombinant 5-HT6 receptors | pA2 | 8.71 ± 0.3 | [5] |

Table 3: In Vivo Pharmacological Data of this compound

| Animal Model | Effect | Effective Dose | Reference |

| D-amphetamine-disrupted prepulse inhibition (PPI) in rats | Normalization of PPI | Dose-dependent | [3][4] |

| Phencyclidine (PCP)-disrupted social interaction in rats | No beneficial effect | Not applicable | [3][4] |

| D-amphetamine-induced hyperactivity in rats | No antagonism | Not applicable | [3][4] |

| Ketamine-induced recognition memory deficit in mice | Reversal of deficit | Not specified | [8][9] |

| In vivo microdialysis in freely moving rats | Increased extracellular glutamate in frontal cortex and hippocampus | Not specified | [6] |

Signaling Pathways and Experimental Workflows

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Recent evidence also links 5-HT6 receptor activation to the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for synaptic plasticity and cognition.[1][10] Antagonism of the 5-HT6 receptor by compounds like this compound is thought to modulate these downstream signaling cascades.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of 5-HT6 receptor antagonists like this compound typically follows a multi-stage process, from initial in vitro characterization to in vivo behavioral models relevant to schizophrenia.

Logical Framework for Therapeutic Potential

The rationale for investigating this compound in schizophrenia is based on a logical progression from its molecular action to its potential clinical effects on the different symptom domains of the disorder.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

HeLa cell membranes expressing recombinant human 5-HT6 receptors or rat striatal membranes.[5]

-

Radioligand: [³H]-LSD or [¹²⁵I]-SB-258585.[5]

-

Non-specific binding agent: 5-HT (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM EDTA, and 10 µM pargyline.

-

This compound at various concentrations.

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes (50-100 µg protein) with the radioligand (e.g., 0.5 nM [³H]-LSD) and varying concentrations of this compound in the assay buffer.

-

Define non-specific binding in the presence of an excess of unlabeled 5-HT.

-

Incubate for 60 minutes at 37°C.

-

Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Adenylyl Cyclase Functional Assay

Objective: To determine the functional antagonist activity (pA2) of this compound at the 5-HT6 receptor.

Materials:

-

HeLa cell membranes expressing recombinant human 5-HT6 receptors.[5]

-

5-HT as the agonist.

-

This compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM ATP, 5 mM MgCl₂, 100 µM GTP, 1 mM isobutylmethylxanthine (IBMX), and a regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase).

-

cAMP assay kit.

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound for 15 minutes.

-

Add varying concentrations of 5-HT to stimulate adenylyl cyclase activity.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by boiling for 3 minutes.

-

Centrifuge the samples and measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.

-

Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.

-

Perform a Schild regression analysis of the rightward shifts in the 5-HT concentration-response curves to determine the pA2 value for this compound.[5] A slope not significantly different from 1 indicates competitive antagonism.[5]

Prepulse Inhibition (PPI) Disruption Model

Objective: To assess the potential of this compound to reverse sensorimotor gating deficits, a model for positive symptoms of schizophrenia.

Animals: Male Wistar rats.[3]

Apparatus: Startle chambers equipped with a loudspeaker and a movement sensor.

Procedure:

-

Acclimatize rats to the startle chambers.

-

Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

-

After a pre-treatment time (e.g., 30 minutes), administer a disrupting agent such as D-amphetamine (e.g., 1 mg/kg, s.c.).[3][4]

-

Conduct the PPI test session, which consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials (e.g., 120 dB startle stimulus).

-

Prepulse-pulse trials (a weak prepulse, e.g., 75-85 dB, precedes the startle stimulus by a short interval, e.g., 100 ms).

-

No-stimulus trials (background noise only).

-

-

Measure the startle response (amplitude of movement).

-

Calculate PPI as: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].

-

Analyze the data to determine if this compound can dose-dependently reverse the D-amphetamine-induced deficit in PPI.[3][4]

Discussion and Future Directions

Preclinical studies have demonstrated that this compound is a potent and selective 5-HT6 receptor antagonist.[5][7] Its ability to normalize D-amphetamine-induced PPI deficits and reverse ketamine-induced cognitive impairments suggests potential efficacy against certain symptoms of schizophrenia.[3][8] The mechanism of action is thought to involve the modulation of glutamate release in key brain regions like the frontal cortex and hippocampus.[6]

However, the lack of effect in models of negative symptoms (PCP-disrupted social interaction) and on D-amphetamine-induced hyperactivity suggests that this compound may not be effective as a monotherapy for all symptom domains of schizophrenia.[3][4] Future research should focus on:

-

Combination Therapies: Investigating the efficacy of this compound as an adjunctive treatment with existing antipsychotics.

-

Cognitive Domains: Further exploring its effects on a wider range of cognitive functions impaired in schizophrenia.

-

Neurodevelopmental Models: Evaluating this compound in neurodevelopmental animal models of schizophrenia, which may have higher predictive validity for cognitive impairments.[2]

-

Clinical Translation: While early clinical trials with other 5-HT6 antagonists for cognitive impairment in schizophrenia have had mixed results, further investigation into patient subgroups that may benefit from this mechanism is warranted.

References

- 1. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the 5-HT(6) receptor antagonist, SB-271046, in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SB-271046 (SmithKline Beecham) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-HT6R agonist E-6837 and the antagonist SB-271046 reverse the psychotic-like behaviors induced by ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT(6) receptor recruitment of mTOR as a mechanism for perturbed cognition in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

In Vitro Characterization of SB 271046: A Technical Guide

This document provides a comprehensive technical overview of the in vitro pharmacological characteristics of SB 271046, a potent and selective 5-HT6 receptor antagonist. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development.

Binding Affinity

This compound demonstrates high affinity for the 5-HT6 receptor across various preparations, including recombinant human receptors and native tissue from multiple species. Radioligand binding studies have been employed to determine its dissociation constant (Ki), expressed as pKi (-log Ki).

Radioligand Displacement Data

This compound potently displaces specific radioligands from human 5-HT6 receptors expressed in HeLa cells, with pKi values of 8.92 and 9.09 using [3H]-LSD and [125I]-SB-258585, respectively.[1][2][3][4] The compound also shows high affinity for native 5-HT6 receptors in brain tissue from humans, rats, and pigs.[1][2][3]

| Preparation | Radioligand | pKi (Mean ± SEM) |

| Human Recombinant 5-HT6 (HeLa cells) | [3H]-LSD | 8.92 ± 0.04 |

| Human Recombinant 5-HT6 (HeLa cells) | [125I]-SB-258585 | 9.09 ± 0.07 |

| Human Caudate Putamen | [125I]-SB-258585 | 8.81 ± 0.1 |

| Rat Striatum | [125I]-SB-258585 | 9.02 ± 0.14 |

| Pig Striatum | [125I]-SB-258585 | 8.55 ± 0.1 |

Selectivity Profile

This compound exhibits a high degree of selectivity for the 5-HT6 receptor. When screened against a panel of 55 other receptors, binding sites, and ion channels, it demonstrated over 200-fold selectivity.[1][2][3] This high selectivity minimizes off-target effects, making it a valuable tool for investigating 5-HT6 receptor function.

Functional Antagonism

The functional activity of this compound was assessed by its ability to antagonize the effects of serotonin (B10506) (5-HT) on intracellular signaling pathways coupled to the 5-HT6 receptor.

Adenylyl Cyclase Activity

In cells expressing human 5-HT6 receptors, 5-HT stimulates adenylyl cyclase activity.[1] this compound competitively antagonizes this 5-HT-induced stimulation.[1][2][3] Schild analysis of the functional data yielded a pA2 value of 8.71, which is in close agreement with its binding affinity (pKi), and a slope of 1.04, consistent with a competitive mechanism of action.[1]

| Assay | Agonist | Functional Readout | pA2 (Mean ± SEM) | Schild Slope |

| Adenylyl Cyclase Stimulation | 5-HT | cAMP levels | 8.71 ± 0.3 | 1.04 |

Experimental Protocols and Visualizations

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from HeLa cells recombinantly expressing the human 5-HT6 receptor or from native tissues (e.g., rat striatum, human caudate).

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-LSD or [125I]-SB-258585) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

5-HT6 Receptor Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that positively couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. This compound acts by blocking 5-HT from binding to the receptor, thus inhibiting this signaling cascade.

Mechanism of Competitive Antagonism

Competitive antagonism occurs when an antagonist (this compound) and an agonist (5-HT) compete for the same binding site on a receptor. The binding is reversible, and the presence of the antagonist shifts the agonist's concentration-response curve to the right without affecting the maximum possible response. This relationship is quantified by Schild analysis.

References

- 1. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

The In Vivo Profile of SB-271046: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Efficacy and Mechanisms of a Potent 5-HT₆ Receptor Antagonist in Rodent Models

SB-271046 is a potent, selective, and orally active antagonist of the serotonin (B10506) 6 (5-HT₆) receptor.[1] This compound has been instrumental as a research tool for elucidating the in vivo functions of the 5-HT₆ receptor, with extensive characterization in various rodent models.[1][2] Initially investigated for schizophrenia, its potential has expanded to cognitive disorders, including Alzheimer's disease.[3] This technical guide provides a comprehensive overview of the in vivo effects of SB-271046 in rodent models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and experimental workflows.

Core Mechanism of Action: 5-HT₆ Receptor Antagonism